Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this process is approximately 59.5%.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow processes to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate include:
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl-N-methylcarbamate
Uniqueness
This compound is unique due to its specific structure, which includes a tert-butyl group, an amino group, and a carbamate group. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(5-amino-2-methylpentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-11(4,5)7-6-8-12/h6-8,12H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYVDPBTNKQJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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